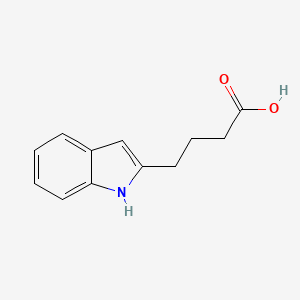

4-(1H-Indol-2-yl)butanoic acid

Description

Significance of Indole (B1671886) Derivatives as Chemical Scaffolds

Indole, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. bohrium.commdpi.com Its structural motif is found in a vast array of natural products, alkaloids, and pharmacologically active compounds. bohrium.comnih.gov The indole nucleus is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. bohrium.commdpi.comjst.go.jpijpsr.com The versatility of the indole ring allows for functionalization at various positions, enabling the synthesis of large libraries of compounds for screening against different receptors. bohrium.comresearchgate.net This inherent adaptability makes indole derivatives a focal point in the development of new therapeutic agents. mdpi.comnih.govijpsr.com

Overview of Butanoic Acid Moiety in Organic Synthesis

The butanoic acid moiety, a four-carbon carboxylic acid, serves as a crucial building block and linker in organic synthesis. nih.govresearchgate.netmdpi.comnih.gov Its carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification and amidation, facilitating the connection of different molecular fragments. researchgate.netasiaresearchnews.com In the context of medicinal chemistry, the butanoic acid chain is often employed as a flexible linker in the design of targeted drug delivery systems, such as antibody-drug conjugates (ADCs). nih.govmdpi.comnih.govaacrjournals.org The length and flexibility of the butanoic acid chain can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. nih.govaacrjournals.org For instance, in some ADCs, a 4-(4-acetylphenoxy)butanoic acid linker has been utilized to connect the cytotoxic payload to the antibody, demonstrating the importance of this specific chain length in achieving desired drug release profiles. nih.govmdpi.comnih.gov

Positioning of 4-(1H-Indol-2-yl)butanoic acid within Heterocyclic Chemistry Research

This compound is a member of the (indolyl)alkanoic acid class of compounds. Within heterocyclic chemistry, research on such molecules often revolves around their synthesis and potential applications. The synthesis of 2-substituted indoles, like the parent indole ring of the title compound, can be challenging compared to the more nucleophilic 3-position. jst.go.jpbhu.ac.in However, methods such as the palladium-catalyzed cyclization of 2-alkynylaniline derivatives and migration reactions from 3-substituted indoles have been developed to access these structures. jst.go.jpnih.govbohrium.com Research into related indole-3-alkanoic acids has shown their utility as intermediates in the synthesis of complex biologically active molecules and as plant growth regulators. acs.orggoogle.com While specific in-depth studies on this compound are not extensively documented in mainstream literature, its structural similarity to other researched (indolyl)alkanoic acids suggests its potential as a valuable intermediate in synthetic and medicinal chemistry. nih.govresearchgate.net

Scope and Academic Relevance of Research on this compound

The academic relevance of this compound is primarily as a synthetic building block. While its direct biological applications are not widely reported, the constituent indole-2-carboxylic acid and related derivatives have been investigated as inhibitors of HCV NS5B polymerase. nih.gov Furthermore, derivatives of indole-3-butanoic acid have been synthesized and evaluated for various biological activities. researchgate.net The synthesis of the methyl ester of this compound is documented, highlighting its role as a chemical intermediate. The study of such compounds contributes to the broader understanding of structure-activity relationships in indole chemistry and provides tools for the construction of more complex molecules with potential therapeutic value.

Chemical Properties and Synthesis

Limited specific research data is available for this compound itself. However, its chemical properties can be inferred from its constituent parts: the indole-2-carboxylic acid scaffold and the butanoic acid side chain.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 29873-09-4 | C12H13NO2 | 203.24 | Not available |

| Indole-2-carboxylic acid | 1477-50-5 | C9H7NO2 | 161.16 | 202-206 |

| Methyl 4-(1H-indol-2-yl)butanoate | 28093-53-0 | C13H15NO2 | 217.26 | Not available |

Data sourced from various chemical suppliers and databases. google.comfluorochem.co.ukchemicalbook.com

The synthesis of 2-substituted indoles like this compound can be approached through several strategies. One common method involves the Fischer indole synthesis, though this is more typically used for other substitution patterns. More specific to 2-substitution, palladium-catalyzed cyclizations of o-alkynylanilines are effective. bohrium.com Another approach is the 1,2-migration of a substituent from the C3 to the C2 position of the indole ring, which can be facilitated by strong acids like triflic acid. jst.go.jpnih.gov The synthesis of the related methyl ester, methyl 4-(1H-indol-2-yl)butanoate, has been reported, implying that the parent acid can be obtained through hydrolysis of this ester.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-12(15)7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8,13H,3,5,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLSRDDHGILUJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Studies of 4 1h Indol 2 Yl Butanoic Acid

Electrophilic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is a highly reactive aromatic system towards electrophiles. Due to the delocalization of the lone pair of electrons from the nitrogen atom, the pyrrole (B145914) ring is particularly electron-rich, making the C3 position the most nucleophilic and thus the primary site for electrophilic substitution. nih.govrsc.org When the C3 position is occupied, electrophilic attack may occur at the C2 position, though this is energetically less favorable as it disrupts the aromaticity of the benzene (B151609) ring. rsc.org

In the case of 4-(1H-Indol-2-yl)butanoic acid, the C2 position is already substituted with the butanoic acid chain. Therefore, electrophilic substitution is expected to occur predominantly at the C3 position. Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. For instance, reaction with a Vilsmeier reagent (POCl₃/DMF) would be expected to introduce a formyl group at the C3 position. mdpi.com Similarly, halogenating agents like N-bromosuccinimide (NBS) would likely introduce a bromine atom at the C3 position.

It is important to note that under strongly acidic conditions, indoles can undergo self-condensation or polymerization, which can lead to modest yields in some electrophilic substitution reactions. nih.gov

Reactions Involving the Butanoic Acid Carboxyl Group

The carboxylic acid functional group of this compound can undergo a variety of well-established chemical transformations. These reactions primarily involve nucleophilic attack at the carbonyl carbon.

Esterification and Amidation

Esterification: The carboxyl group can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst. This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. For example, reacting this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield ethyl 4-(1H-indol-2-yl)butanoate. Microwave-assisted synthesis in the presence of an ionic liquid has also been reported as an efficient method for the preparation of indole-2-carboxylic acid esters. researchgate.netresearchgate.net

Amidation: The formation of amides from carboxylic acids and amines is a fundamental transformation. Direct reaction of this compound with an amine is possible but often requires coupling agents to facilitate the reaction. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like hydroxybenzotriazole (B1436442) (HOBt). nih.gov Boron-based reagents have also been shown to be effective for direct amidation. acs.orgacs.org For instance, treatment of this compound with a primary or secondary amine in the presence of EDC and HOBt would yield the corresponding N-substituted 4-(1H-indol-2-yl)butanamide.

| Reagent | Product | Reaction Type |

| Alcohol (e.g., Ethanol) with acid catalyst | Ester (e.g., Ethyl 4-(1H-indol-2-yl)butanoate) | Esterification |

| Amine (e.g., Benzylamine) with coupling agent (e.g., EDC) | Amide (e.g., N-Benzyl-4-(1H-indol-2-yl)butanamide) | Amidation |

Formation of Anhydrides and Acid Halides

Anhydrides: Acid anhydrides can be synthesized from carboxylic acids. The reaction of a carboxylic acid with an acid chloride is a common method for preparing mixed anhydrides. Symmetrical anhydrides can be formed by the dehydration of two equivalents of a carboxylic acid, often with a dehydrating agent. For example, reacting this compound with a dehydrating agent like acetic anhydride (B1165640) could potentially lead to the formation of the corresponding symmetrical anhydride.

Acid Halides: The hydroxyl group of the carboxylic acid can be replaced by a halogen to form an acid halide, which is a more reactive derivative. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). youtube.comwikipedia.orgorganicchemistrytutor.comchemguide.co.ukcommonorganicchemistry.com For example, reacting this compound with thionyl chloride would produce 4-(1H-indol-2-yl)butanoyl chloride. These acid halides are valuable intermediates for the synthesis of esters, amides, and other carboxylic acid derivatives under milder conditions than the parent carboxylic acid. wikipedia.org

| Reagent | Product | Reaction Type |

| Dehydrating Agent (e.g., Acetic Anhydride) | Symmetrical Anhydride | Anhydride Formation |

| Thionyl Chloride (SOCl₂) | Acid Chloride (4-(1H-indol-2-yl)butanoyl chloride) | Acid Halide Formation |

Oxidative and Reductive Transformations

Oxidative Transformations: The indole ring is susceptible to oxidation. The oxidation of 2-alkyl indoles can lead to the formation of 2,2-disubstituted indolin-3-ones. nih.govbohrium.com For example, treatment of this compound with an oxidizing agent could potentially yield a 2-butanoic acid-2-hydroxyindolin-3-one derivative. Pd(II)-catalyzed oxidative dearomatization of 2-substituted indoles has also been reported to produce indolones. rsc.org

Reductive Transformations: Both the indole ring and the carboxylic acid group can be reduced. The reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids can be achieved using dissolving metal reductions, such as with lithium, sodium, or potassium in liquid ammonia. google.com Catalytic hydrogenation can also be employed for the reduction of the indole ring. The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Therefore, the reduction of this compound with LiAlH₄ would be expected to yield 4-(1H-indol-2-yl)butan-1-ol.

Cyclization Reactions and Annulation Pathways

The butanoic acid side chain at the C2 position of the indole ring provides an opportunity for intramolecular cyclization reactions to form new ring systems. For example, under appropriate conditions, an intramolecular Friedel-Crafts acylation could potentially occur between the carboxylic acid (or its activated derivative) and the C3 position of the indole ring, leading to a fused six-membered ring system.

Derivatization Strategies for Analytical and Research Purposes

For analytical purposes, such as high-performance liquid chromatography (HPLC), derivatization of the carboxylic acid group can be employed to enhance detection and chromatographic properties. nih.gov This is particularly useful when the analyte lacks a strong chromophore or fluorophore. Common derivatization strategies for carboxylic acids involve converting them into esters or amides with reagents that contain a fluorescent or UV-active tag.

For instance, this compound could be reacted with a fluorescent labeling agent containing an amine or alcohol functional group in the presence of a coupling agent. nih.govtulane.edu This would introduce a tag that allows for sensitive detection by fluorescence or UV detectors in HPLC. Such derivatization is a common practice in bioanalytical chemistry for the quantification of carboxylic acid-containing compounds in biological matrices.

| Derivatization Reagent Type | Purpose |

| Fluorescent Amine/Alcohol | Enhance detection in HPLC with fluorescence detection |

| UV-Active Amine/Alcohol | Enhance detection in HPLC with UV detection |

| Chiral Derivatizing Agent | Separation of enantiomers in chiral chromatography |

Introduction of Chromophores and Fluorophores for Spectroscopic Analysis

The analysis of this compound through spectroscopic methods, such as UV-Vis absorption or fluorescence spectroscopy, can be significantly enhanced by the chemical attachment of chromophoric or fluorophoric moieties. The intrinsic indole group of the molecule possesses inherent spectroscopic properties; for instance, the related indole-3-acetic acid exhibits fluorescence, and its spectral characteristics can be influenced by substitutions on the indole ring nih.gov. However, for trace-level detection and improved selectivity, derivatization is a common and effective strategy.

The carboxylic acid functional group of this compound is the primary site for such modifications. A general approach involves the conversion of the carboxylic acid into an ester or an amide by coupling it with a reagent that contains a fluorescent or chromophoric group. This not only introduces a desirable spectroscopic tag but can also alter the chromatographic properties of the analyte, which is beneficial for separation prior to detection researchgate.netnih.gov.

Several classes of derivatization reagents are applicable for this purpose. For instance, fluorescent hydrazines, hydroxylamines, or amines can be coupled to the carboxylic acid in the presence of a water-soluble carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) thermofisher.com. The inclusion of N-hydroxysulfosuccinimide in such reactions can improve the efficiency of the coupling process thermofisher.com. Another strategy involves the use of fluorescent diazoalkanes for the esterification of carboxylic acids, a method particularly useful for biologically important molecules that lack a strong native chromophore thermofisher.com. Reagents such as 5-(bromomethyl)fluorescein (B119655) are known to react with carboxylic acids to produce strongly fluorescent esters thermofisher.com.

The choice of the derivatizing agent allows for the tuning of the spectroscopic properties of the resulting product. For example, different fluorescent tags will have distinct excitation and emission maxima, which can be selected to minimize interference from matrix components in complex samples. The following table summarizes some potential derivatization reagents and their spectroscopic characteristics that could be applied to this compound.

| Derivatization Reagent Class | Functional Group Targeted | Resulting Linkage | Potential Spectroscopic Tag |

| Fluorescent Hydrazines | Carboxylic Acid | Amide | Dansyl, NBD, etc. |

| Fluorescent Amines | Carboxylic Acid | Amide | Anthracene, Pyrene, etc. |

| Fluorescent Alkyl Halides | Carboxylic Acid (as carboxylate) | Ester | Fluorescein, Coumarin, etc. |

| Fluorescent Diazoalkanes | Carboxylic Acid | Ester | Naphthyl, Anthryl, etc. |

A specific example of a fluorescent labeling strategy that could be adapted for this compound involves the use of 4-azidophthalimide (AzPI) conjugates. This method allows for specific fluorescence labeling of target molecules rsc.org. By synthesizing a suitable AzPI derivative that can react with the carboxylic acid of this compound, a fluorescently labeled version of the molecule could be generated for analytical purposes.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and geometry of molecules. These methods solve the Schrödinger equation or its density-based equivalent to determine the energetic and electronic properties of a compound.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. reddit.com It is often used to calculate the optimized molecular geometry, bond lengths, bond angles, and electronic properties of molecules. semanticscholar.orgscbt.com A DFT study on 4-(1H-indol-2-yl)butanoic acid would provide the most stable three-dimensional conformation and details about its electronic distribution. However, specific studies applying DFT to this compound are not available in the reviewed literature.

HOMO-LUMO Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ekb.eg The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a small gap suggests high reactivity. researchgate.netchemrxiv.org Analysis of the HOMO-LUMO gap for this compound would predict its chemical reactivity and the most likely sites for nucleophilic and electrophilic attack. cas.org This specific analysis has not been reported in the available literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. mdpi.comsimsonpharma.com It provides a localized picture of the electron density, describing bonding in terms of Lewis-like structures with lone pairs and bonds. nih.gov An NBO analysis of this compound would reveal the stabilization energies associated with intramolecular charge transfer between donor (filled) and acceptor (unfilled) orbitals, offering insight into the molecule's electronic stability. researchgate.net No published NBO analysis for this specific compound could be located.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other molecules, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. These maps are valuable for understanding sites susceptible to electrophilic and nucleophilic attack and for predicting non-covalent interactions like hydrogen bonding. An MEP map for this compound would highlight its reactive sites, but such a study is not available.

Molecular Docking and Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting ligand-protein interactions and binding affinities.

Ligand-Protein Interaction Modeling

Modeling the interaction between this compound and a specific protein target would involve docking the compound into the protein's active site. The results would predict the binding pose, the binding energy, and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is instrumental in understanding the compound's potential biological activity. However, there are no available molecular docking studies specifically investigating the interactions of this compound with any protein target.

DNA Binding Mode Analysis and Thermodynamics

Computational studies, including molecular docking and thermodynamic analysis, are crucial for elucidating the interaction between small molecules and biological targets like DNA. While direct computational studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from in silico investigations of its close structural isomer, Indole-3-butyric acid (IBA). These studies provide a strong predictive framework for understanding how indole (B1671886) alkanoic acids interact with DNA.

Molecular docking simulations of IBA with calf thymus DNA (ctDNA) have shown a preferential binding to the minor groove, particularly in regions rich in A-T base pairs researchgate.net. This interaction is a non-covalent binding mode where the molecule fits into the minor groove of the DNA double helix without inserting itself between the base pairs (intercalation) researchgate.net. The stability of the resulting ligand-DNA complex is primarily attributed to the formation of hydrogen bonds and van der Waals forces researchgate.net.

Thermodynamic parameters, which describe the energetics of the binding process, have been measured for the IBA-ctDNA complex. These parameters include the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The negative value of ΔG indicates that the binding process is spontaneous. For the IBA-ctDNA interaction, the binding is primarily stabilized by hydrogen bonds and van der Waals forces researchgate.net. Site binding constants (Kb) and the number of binding sites (n) further characterize the strength and stoichiometry of the interaction. For similar compounds, binding constants in the order of 10³ M⁻¹ have been reported researchgate.net.

Table 1: Thermodynamic Parameters for the Interaction of Indole-3-butyric acid (IBA) with ctDNA Data presented for a structural isomer of this compound.

| Parameter | Value | Implication |

| Binding Constant (Kb) | ~10³ M⁻¹ | Indicates a stable binding interaction. |

| Gibbs Free Energy (ΔG) | Negative | The binding process is spontaneous. |

| Enthalpy Change (ΔH) | Negative | The reaction is exothermic, driven by favorable bond formation (H-bonds). |

| Entropy Change (ΔS) | Positive | Suggests an increase in disorder, likely due to the release of water molecules from the DNA groove upon ligand binding. |

| Primary Driving Forces | Hydrogen Bonds & van der Waals forces | These non-covalent interactions are key to stabilizing the complex. |

This table is based on findings for Indole-3-butyric acid as a proxy for this compound researchgate.net.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the flexibility of a molecule and its dynamic behavior over time, especially when interacting with a biological target. dergipark.org.trnih.govnih.gov MD simulations can validate the stability of ligand-receptor complexes predicted by molecular docking and provide insights into conformational changes that occur upon binding. tandfonline.comtandfonline.com

For the structural isomer Indole-3-butyric acid (IBA), MD simulations have been employed to evaluate the dynamic performance and stability of its complex with DNA researchgate.net. These simulations revealed that IBA and DNA form a stable complex over the simulation period researchgate.net. An interesting finding from these simulations is that the binding of IBA can slightly increase the flexibility of the ctDNA base pairs in its vicinity researchgate.net.

The stability of such a complex in an MD simulation is typically assessed by analyzing parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand within the binding pocket over the simulation time indicates that a stable binding pose has been achieved. dergipark.org.tr RMSF analysis can highlight which parts of the molecule or the DNA are more flexible or rigid.

Table 2: Summary of Molecular Dynamics Simulation Findings for the Indole-3-butyric acid (IBA)-DNA Complex Data presented for a structural isomer of this compound.

| Parameter/Finding | Observation | Significance |

| Complex Stability | The IBA-ctDNA complex remains stable throughout the simulation. | Confirms the binding mode predicted by molecular docking is energetically favorable and sustainable over time. |

| Binding Pose | IBA remains consistently bound within the minor groove of DNA. | Validates the groove binding hypothesis. |

| DNA Flexibility | A slight increase in the flexibility of ctDNA base pairs is observed upon IBA binding. | Suggests the ligand induces minor conformational adjustments in the DNA structure. |

| Key Interactions | Hydrogen bonds and van der Waals forces are maintained. | Reinforces the nature of the forces stabilizing the complex. |

This table is based on findings for Indole-3-butyric acid as a proxy for this compound researchgate.net.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules, aiding in their structural elucidation and characterization. ruc.dkresearchgate.net These methods can accurately calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), vibrational frequencies (IR), and electronic transitions (UV-Vis). researchgate.net

The standard computational workflow for predicting NMR spectra involves several steps. First, the molecule's geometry is optimized to find its most stable three-dimensional conformation using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov Following optimization, NMR shielding tensors are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dknih.gov The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Studies on various organic molecules, including indole derivatives and carboxylic acids, have demonstrated that DFT calculations can yield NMR chemical shifts that are in excellent agreement with experimental data. researchgate.netnih.govyoutube.com The accuracy of these predictions depends on the chosen functional, basis set, and whether solvent effects are included, for instance, through a Polarizable Continuum Model (PCM). ruc.dk For ¹H NMR, mean absolute deviations between computed and experimental values can be under 0.1 ppm, while for ¹³C NMR, deviations are typically around 1-2 ppm. youtube.com This level of accuracy makes computational spectroscopy a reliable method for confirming molecular structures and assigning complex spectra. nih.govyoutube.com

Table 3: Common Computational Methods for Predicting NMR Spectroscopic Properties

| Computational Step | Method/Level of Theory | Purpose | Expected Accuracy |

| Geometry Optimization | DFT (e.g., B3LYP, PBE0, M06-2X) with basis sets like 6-31+G(d) or 6-311++G(d,p) | To find the lowest energy, most stable conformation of the molecule. nih.gov | N/A |

| NMR Calculation | GIAO method with various DFT functionals and basis sets | To calculate isotropic shielding constants for each nucleus. ruc.dknih.gov | N/A |

| Solvent Effects | Polarizable Continuum Model (PCM) or other implicit solvent models | To simulate the effect of the solvent on the molecule's conformation and electronic structure. ruc.dk | N/A |

| Final Prediction | Linear correlation of calculated shielding vs. experimental shifts | To convert calculated shielding values to chemical shifts (ppm) and compare with experimental data. | ¹H NMR: < 0.1 ppm deviation¹³C NMR: ~1-2 ppm deviation youtube.com |

Mechanistic Biological Investigations and Target Identification

Exploration of Molecular Targets and Biological Pathways

A thorough search of scientific databases and peer-reviewed journals was performed to identify studies detailing the interaction of 4-(1H-Indol-2-yl)butanoic acid with various molecular targets and biological pathways.

Enzyme Inhibition Studies (e.g., Elastase, Alkaline Phosphatase, DHFR, 5α-reductase)

While various indole (B1671886) derivatives have been investigated as potential enzyme inhibitors, specific studies focusing on the inhibitory activity of this compound against elastase, alkaline phosphatase, dihydrofolate reductase (DHFR), or 5α-reductase could not be identified in the current body of scientific literature.

General research indicates that the indole scaffold is of interest in the development of enzyme inhibitors. For instance, certain indole derivatives have been evaluated as inhibitors of human neutrophil elastase nih.govnih.govsemanticscholar.org. Similarly, various heterocyclic compounds, including some containing indole-related structures, have been assessed for their potential to inhibit alkaline phosphatase (ALP) isoenzymes mdpi.comnih.gov. Dihydrofolate reductase and 5α-reductase are also known targets for various inhibitor classes, but specific data for the 2-position isomer of indolylbutanoic acid is not available wikipedia.orgwikipedia.orgpatsnap.comwikipedia.orgnih.govnih.gov.

Receptor Binding Affinity Research

No specific research studies detailing the receptor binding affinity of this compound were found. Investigations into receptor interactions typically involve more complex molecules where the indole ring is part of a larger pharmacophore designed to bind specific targets, such as dopamine (B1211576) or estrogen receptors nih.govnih.gov. The binding profile for the standalone this compound molecule has not been characterized.

Role in Plant Physiology Research

The role of indole-containing compounds in plant physiology is well-established, with the most prominent example being the auxin family of plant hormones. The applicability of this research to the 2-position isomer, this compound, was investigated.

Auxin Activity and Plant Growth Regulation Mechanisms

There is no scientific evidence to suggest that this compound possesses auxin activity or functions as a plant growth regulator. The vast majority of research in this field focuses on indole-3-acetic acid (IAA) and its precursors, most notably Indole-3-butyric acid (IBA) ekb.egyoutube.comnih.govnih.govnih.gov. IBA, the 3-position isomer of the compound , is widely recognized as an endogenous auxin precursor that promotes root formation and influences various aspects of plant development ekb.egnih.gov. The specific structural requirements for auxin activity, centered around the indole-3-acetic acid backbone, likely preclude the 2-position isomer from having a similar function.

Biosynthetic Pathways and Metabolic Interconversions (e.g., Conversion to IAA)

No studies have identified biosynthetic pathways for this compound in plants, nor is there any evidence of its metabolic interconversion. The metabolic pathways for auxins are well-documented and involve the conversion of Indole-3-butyric acid (IBA) to the active auxin, Indole-3-acetic acid (IAA), through a process analogous to fatty acid β-oxidation within peroxisomes nih.govfrontiersin.orgrooting-hormones.comnih.gov. These pathways are specific to the 3-substituted indole structure, and there is no indication that the 2-position isomer participates in or is a product of these metabolic processes in plants nih.govmdpi.comnih.gov.

Cellular Biochemistry and Signal Transduction Pathway Modulation

The precise molecular targets and modulated signal transduction pathways of this compound are not extensively elucidated in publicly available research. However, based on the activities of structurally related indole alkanoic acids, several potential mechanisms can be inferred. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, leading to the modulation of various signaling cascades.

One plausible avenue of investigation is the role of indole alkanoic acids as inhibitors of histone deacetylases (HDACs). For instance, derivatives of the isomeric indole-3-butyric acid have been identified as potent HDAC inhibitors jst.go.jpnih.govnih.gov. HDACs are crucial enzymes that regulate gene expression through the deacetylation of histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can result in the re-expression of tumor suppressor genes, making HDAC inhibitors a key area of cancer research mdpi.com. A derivative of indole-3-butyric acid, N-hydroxy-4-(1H-indol-3-yl)butanamide, demonstrated significant inhibitory activity against HDAC2 and HDAC3 jst.go.jpnih.gov. This suggests that this compound could potentially exert its biological effects through similar epigenetic modifications by targeting HDAC enzymes.

Another potential mechanism of action for indole derivatives is the modulation of peroxisome proliferator-activated receptors (PPARs) wikipedia.org. PPARs are a group of nuclear receptors that play essential roles in the regulation of lipid and glucose metabolism nih.govmdpi.com. Structurally similar indole propionic acids have been designed as novel PPARα/γ co-agonists nih.gov. The general structure of a PPAR agonist includes a polar head group, typically a carboxylic acid, which is present in this compound nih.gov. Activation of PPARs can influence various signaling pathways involved in metabolic diseases and inflammation. Therefore, it is conceivable that this compound could function as a PPAR agonist, thereby modulating metabolic and inflammatory pathways.

Furthermore, the indole nucleus is a common feature in molecules that target G protein-coupled receptors (GPCRs). For example, serotonin (B10506), an indoleamine, exerts its diverse physiological effects through a family of serotonin receptors, which are GPCRs wikipedia.org. While there is no direct evidence linking this compound to specific GPCRs, the structural motif suggests the possibility of interaction with this large and functionally diverse receptor family.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The core structure of this compound consists of an indole ring and a butanoic acid side chain. Modifications to both of these components can be expected to significantly alter the compound's biological effects.

Modifications of the Indole Ring:

Substitution on the Indole Nitrogen (N1): Acylation of the indole nitrogen with aliphatic or arylalkyl carboxylic acids has been shown to decrease the activity of indole acetic acid derivatives in the context of non-steroidal anti-inflammatory drugs (NSAIDs) youtube.com. Conversely, in other contexts, N-benzoylation with specific substitutions can enhance activity youtube.com.

Substitution at the 3-Position: In a series of indole-2-carboxylic acid benzylidene-hydrazides, substitution at the 3-position of the indole ring was found to be crucial for their apoptosis-inducing activity. A phenyl group at this position led to a significant increase in potency nih.gov.

Substitution at the 5-Position: For indole acetic acid derivatives, substitution at the 5-position with groups like methoxy (B1213986) (-OCH3), fluoro (-F), or methyl (-CH3) generally results in higher activity compared to the unsubstituted analogue youtube.com.

Substitution at other positions: Halogenation at various positions of the indole ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Modifications of the Butanoic Acid Side Chain:

Carboxylic Acid Group: The carboxylic acid moiety is often essential for the biological activity of many indole alkanoic acids, particularly for their action as PPAR agonists where it forms key hydrogen bonds with the receptor nih.gov. Replacement of the carboxyl group with other acidic functionalities or with an amide group often leads to a decrease or loss of activity youtube.com.

Alkyl Chain Length and Flexibility: The length and flexibility of the alkyl chain connecting the indole ring to the carboxylic acid are critical for optimal interaction with the target protein. Changes in the chain length can alter the positioning of the key functional groups within the binding pocket.

Methyl Branching: In the case of indole acetic acid derivatives, the introduction of a methyl branch on the acetic acid side chain was found to have no significant effect on activity youtube.com.

The table below summarizes the general SAR trends for related indole alkanoic acids, which can provide a predictive framework for the biological effects of derivatives of this compound.

| Structural Modification | Position | Effect on Biological Activity (in related compounds) |

| Indole Ring | ||

| Acylation | N1 | Generally decreases activity (NSAID context) youtube.com |

| Phenyl Substitution | C3 | Increases apoptosis-inducing activity nih.gov |

| Methoxy, Fluoro, Methyl Substitution | C5 | Increases activity (NSAID context) youtube.com |

| Butanoic Acid Chain | ||

| Replacement of Carboxyl Group | C4 | Generally decreases or abolishes activity youtube.com |

| Methyl Branching | Alkyl Chain | No significant effect on activity (NSAID context) youtube.com |

These general SAR principles highlight the importance of the specific arrangement of substituents on both the indole ring and the alkanoic acid side chain in determining the biological profile of this class of compounds.

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Methodologies

While classical methods like the Fischer indole (B1671886) synthesis provide a foundational approach to indole ring formation, the development of more efficient, regioselective, and sustainable synthetic routes is a continuous pursuit. wikipedia.orgopenmedicinalchemistryjournal.com For 4-(1H-Indol-2-yl)butanoic acid, future research in synthetic methodology could focus on:

Modern Cross-Coupling Strategies: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could be adapted to construct the indole nucleus from readily available precursors, offering a modular and versatile approach to substituted analogs. wikipedia.org

C-H Functionalization: Direct C-H functionalization of the indole ring is a powerful tool for introducing complexity in a step-economical manner. pharmatutor.org Research into the selective C-H alkylation or arylation of pre-formed indole-2-acetic acid derivatives could provide novel pathways to this compound and its derivatives.

Flow Chemistry and Automated Synthesis: The use of microreactor technology and automated synthesis platforms can accelerate the optimization of reaction conditions and enable the rapid generation of a library of analogs for screening. nih.gov This approach offers advantages in terms of safety, scalability, and reproducibility.

A plausible synthetic approach to this compound could involve the Fischer indole synthesis, reacting phenylhydrazine (B124118) with a suitable keto-acid under acidic conditions. alfa-chemistry.comjk-sci.comyoutube.com

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Phenylhydrazine, 5-oxohexanoic acid | Acid catalyst (e.g., HCl, ZnCl2), Heat | This compound |

This traditional method, while effective, can sometimes suffer from harsh conditions and limited substrate scope. Therefore, the development of milder and more versatile methods remains a key research objective.

Advanced Spectroscopic and Analytical Techniques for Characterization

The unambiguous characterization of this compound and its derivatives is crucial for understanding their properties and biological activities. While standard techniques like NMR and mass spectrometry are indispensable, advanced methods can provide deeper structural insights:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for the complete assignment of proton and carbon signals, especially for more complex, substituted analogs.

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, confirming the elemental composition of the molecule. mdpi.com

X-ray Crystallography: Offers definitive proof of the three-dimensional structure of the molecule in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions. eurjchem.com

Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) and to aid in the interpretation of experimental spectra.

Expected Spectroscopic Data for this compound:

| Technique | Expected Features |

| ¹H NMR | Signals for the indole NH proton, aromatic protons on the benzene (B151609) ring, a proton at the C3 position of the indole ring, and methylene (B1212753) protons of the butanoic acid chain. |

| ¹³C NMR | Resonances for the aromatic carbons of the indole ring and the aliphatic carbons of the butanoic acid chain, including the carbonyl carbon. mdpi.com |

| IR | Characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the carboxylic acid, and O-H stretch of the carboxylic acid. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. longdom.orgmdpi.com For this compound, these computational tools can be applied to:

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models can be developed to correlate the structural features of indole derivatives with their biological activities. ijpsr.comjocpr.comnih.govtandfonline.commdpi.com This can help in identifying key structural motifs responsible for a particular pharmacological effect and guide the design of more potent analogs.

Virtual Screening: AI-driven platforms can screen vast virtual libraries of compounds to identify molecules with a high probability of binding to a specific biological target. acs.org This can significantly accelerate the hit identification process.

De Novo Drug Design: Generative models can design novel molecules with desired physicochemical and pharmacological properties from scratch. longdom.org This could lead to the discovery of entirely new chemical entities based on the this compound scaffold.

ADMET Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to prioritize compounds with favorable pharmacokinetic profiles.

The integration of AI and ML into the design-synthesize-test-analyze cycle can significantly reduce the time and cost associated with the development of new therapeutic agents based on the this compound structure.

Exploration of New Biological Targets and Mechanistic Insights

The indole nucleus is a common feature in many biologically active compounds, and indole-2-carboxylic acid derivatives have shown promise as inhibitors of various enzymes. mdpi.com Future research on this compound could explore its potential to modulate new biological targets:

Enzyme Inhibition: Based on the activity of related compounds, this compound and its derivatives could be investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in cancer immunotherapy. nih.gov Another potential target is HIV-1 integrase, an enzyme crucial for viral replication. mdpi.comrsc.orgresearchgate.net

Receptor Modulation: The butanoic acid side chain could allow the molecule to interact with various receptors, and its activity could be screened against a panel of G-protein coupled receptors (GPCRs) or nuclear receptors.

Antimicrobial Activity: Indole derivatives have been reported to possess antibacterial and antifungal properties. mdpi.com The potential of this compound as an antimicrobial agent could be explored.

Potential Biological Targets for this compound Derivatives:

| Target Class | Specific Examples | Therapeutic Area |

| Enzymes | IDO1, TDO, HIV-1 Integrase | Oncology, Infectious Diseases |

| Receptors | GPCRs, Nuclear Receptors | Various |

| Other | Bacterial and Fungal Proteins | Infectious Diseases |

Understanding the mechanism of action at a molecular level will be crucial for the rational design of more effective and selective compounds.

Role in Chemical Probe Development for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The indole scaffold, with its inherent fluorescence properties, is an excellent starting point for the development of such probes. rsc.orgrsc.orgmdpi.com this compound could serve as a versatile building block for:

Fluorescent Probes: The carboxylic acid group can be readily functionalized with fluorophores or other reporter groups to create probes for detecting specific analytes or for imaging biological processes. nih.govresearchgate.net

Affinity-Based Probes: The indole moiety can be designed to bind to a specific protein target, and the butanoic acid linker can be used to attach a tag (e.g., biotin) for pull-down experiments to identify protein binding partners.

Photoaffinity Probes: Incorporation of a photoactivatable group can allow for the covalent labeling of target proteins upon irradiation, providing a powerful tool for target identification and validation.

The development of chemical probes based on this compound could provide valuable tools for chemical biology research and drug discovery.

Potential as Building Blocks for Complex Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of complex assemblies of molecules held together by non-covalent interactions. The indole ring, with its ability to participate in hydrogen bonding (via the N-H group) and π-stacking interactions, is an excellent motif for directing self-assembly. bingol.edu.traip.orgnih.gov The carboxylic acid group of this compound adds another hydrogen bonding site, further enhancing its potential in supramolecular chemistry. aip.org

Future research could explore the use of this molecule in the construction of:

Self-Assembled Monolayers: The controlled deposition of this compound on surfaces could lead to the formation of ordered two-dimensional structures with potential applications in nanoscience and materials science. aip.orgrsc.org

Hydrogels and Organogels: The self-assembly of appropriately designed derivatives in solution could lead to the formation of soft materials with applications in drug delivery, tissue engineering, and environmental remediation.

Molecular Cages and Capsules: By combining this compound with other molecular building blocks, it may be possible to construct discrete, well-defined supramolecular architectures capable of encapsulating guest molecules. eurjchem.commdpi.com

The study of the self-assembly properties of this compound and its derivatives could open up new avenues for the development of novel functional materials.

Q & A

Q. What are the established synthetic routes for 4-(1H-Indol-2-yl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves deuteration of the indole ring and carboxylic acid moiety. For example, dissolving 4-(1H-indol-3-yl)butanoic acid in trifluoromethanesulfonic acid-d (TfOD) at 0°C, stirring at room temperature for 8 hours, and quenching with D2O yields deuterated analogs (91% yield). Purification via column chromatography (ethyl acetate:n-hexane, 1:1) ensures high purity .

- Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Solvent | TfOD |

| Temperature | 0°C → room temperature |

| Reaction Time | 8 hours |

| Purification Method | Column chromatography (1:1 EA:Hexane) |

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

- Methodological Answer : Key properties include solubility in DMSO (150 mg/mL), pKa (~4.72), and thermal stability (predicted boiling point: 569°C). These parameters inform solvent selection for biological assays (e.g., DMSO stock solutions) and storage conditions (-20°C for long-term stability) .

Q. How is the compound characterized structurally after synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example:

- <sup>1</sup>H-NMR (CDCl3) : Peaks at δ 7.60 (H-4, indole), 2.43 (t, J = 7.4 Hz, CH2-COOH) confirm the indole and butanoic acid moieties .

- HRMS : [M + H]<sup>+</sup> at m/z 207.1188 matches the theoretical m/z 207.1207 for C12H11D3NO2<sup>+</sup> .

Advanced Research Questions

Q. How does deuteration of this compound impact its pharmacokinetic or metabolic stability?

- Methodological Answer : Deuterated analogs (e.g., 4-(1H-Indol-2-yl)butanoic-4,4-d2 acid) are synthesized to study isotope effects on metabolic pathways. The C-D bond’s higher stability may reduce first-pass metabolism, as shown in similar indole derivatives. Kinetic isotope effect (KIE) studies using LC-MS/MS can quantify deuterium’s impact on CYP450-mediated oxidation .

Q. What structural modifications enhance tubulin-binding affinity, and how are these analogs evaluated?

- Methodological Answer : Analog design focuses on substituents at the indole C-3 position. For example:

- SAR Strategy : Introducing methoxy groups (e.g., 3,4,5-trimethoxyphenyl) improves hydrophobic interactions with tubulin’s colchicine-binding site.

- Evaluation :

- In vitro : Tubulin polymerization assays (IC50 values).

- In vivo : Xenograft models (e.g., melanoma) to assess tumor growth inhibition and metastasis suppression .

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes to targets like tubulin. For instance, the crystal structure of ABI-231 (a related indole derivative) in complex with tubulin (PDB: 6M9L) informs residue-specific interactions (e.g., hydrogen bonding with β-tubulin’s Thr179) .

Q. What analytical techniques resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC50 values may arise from assay conditions. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.